Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine
Description
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is a synthetic amine derivative featuring a cycloheptyl group attached to a methylene bridge that is further connected to a 5-phenyl-substituted isoxazole ring. The isoxazole moiety, a five-membered heterocycle with oxygen and nitrogen atoms, is a critical pharmacophore known for its role in modulating biological activity, particularly in antimicrobial and antiproliferative agents . The cycloheptyl group contributes to enhanced lipophilicity and conformational flexibility, which may influence binding affinity and pharmacokinetic properties. Structural characterization of such compounds typically employs NMR spectroscopy and X-ray crystallography, as seen in studies of analogous heterocyclic systems .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-7-11-15(10-6-1)18-13-16-12-17(20-19-16)14-8-4-3-5-9-14/h3-5,8-9,12,15,18H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDWZDSSWBJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Cyclization
A foundational method involves the reaction of α,β-diketones or α-keto-β-ketoesters with hydroxylamine hydrochloride under acidic or neutral conditions. For the 5-phenyl-isoxazol-3-ylmethyl fragment, the precursor could be a diketone such as phenylglyoxal (C6H5COCHO) or a substituted 1,2-diketone. Cyclization with hydroxylamine generates the isoxazole ring regioselectively, with the phenyl group occupying the 5-position due to electronic stabilization. For example:
This reaction typically proceeds in ethanol or aqueous methanol at 60–80°C, yielding the isoxazole core in 70–85% efficiency.
Nitrile Oxide Cycloaddition
An alternative route employs nitrile oxide [3+2] cycloaddition with alkynes. For instance, chlorophenylacetyl chloride can generate a nitrile oxide intermediate via dehydrohalogenation, which reacts with propiolic acid derivatives to form the isoxazole. This method offers superior regiocontrol compared to hydroxylamine routes but requires stringent anhydrous conditions.
Functionalization of the Isoxazole Core
Introduction of the Aminomethyl Group
The 3-aminomethyl substituent is introduced via nucleophilic substitution or reductive amination. A key intermediate is 3-chloromethyl-5-phenylisoxazole, synthesized by treating the hydroxymethyl derivative with thionyl chloride (SOCl2). Subsequent reaction with cycloheptylamine proceeds via an SN2 mechanism:
This step demands polar aprotic solvents (e.g., DMF or NMP) and temperatures of 80–100°C to overcome steric hindrance from the cycloheptyl group.
Reductive Amination Pathways
An alternative strategy condenses 5-phenylisoxazole-3-carbaldehyde with cycloheptylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The imine intermediate forms under mild acidic conditions (pH 4–6), followed by selective reduction of the C=N bond:
This method avoids alkyl halide intermediates but requires careful pH control to prevent over-reduction of the isoxazole ring.
Integrated Synthetic Routes
Sequential Cyclization-Alkylation
A three-step sequence optimizes yield and purity:
-
Isoxazole formation : Phenylglyoxal and hydroxylamine yield 5-phenylisoxazole-3-methanol (85% yield).
-
Chlorination : SOCl2 converts the hydroxymethyl group to chloromethyl (92% yield).
-
Amine coupling : Cycloheptylamine displaces chloride in NMP at 90°C (78% yield).
Table 1: Reaction Conditions for Sequential Synthesis
One-Pot Tandem Approach
Recent advances enable a telescoped process combining cyclization and amination. A diketone precursor, hydroxylamine, and cycloheptylamine react in a single vessel using hexafluoroisopropanol (HFIP) as both solvent and Brønsted acid catalyst. This method achieves 68% overall yield by minimizing intermediate isolation steps.
Analytical Characterization
Structural Confirmation
Purity Assessment
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The cycloheptyl group’s bulk necessitates prolonged reaction times for amination steps. Microwave-assisted synthesis (100°C, 30 min) improves kinetics, enhancing yields to 82%.
Byproduct Formation
Competing N-alkylation at the isoxazole nitrogen generates undesired quaternary ammonium salts. Employing a large excess of cycloheptylamine (5 eq.) suppresses this side reaction.
Industrial-Scale Considerations
Catalytic Hydrogenation
Patent literature describes hydrogenation of nitrile intermediates as a cost-effective alternative. For example, 3-cyano-5-phenylisoxazole undergoes catalytic hydrogenation (Pd/C, H2 50 psi) to the aminomethyl derivative before cycloheptylamine coupling.
Solvent Recycling
NMP recovery via vacuum distillation reduces environmental impact and production costs. Closed-loop systems achieve 95% solvent reuse in large batches.
Emerging Methodologies
Chemical Reactions Analysis
Formation of the Methylene Amine Bridge
The methylene bridge (–CH<sub>2</sub>–NH–) is constructed through:
-
Alkylation : Using bromomethylisoxazole derivatives and cycloheptylamine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) .
-
Mannich Reaction : Condensation of formaldehyde, cycloheptylamine, and isoxazole derivatives in acidic media .
Optimized Protocol :
-
Reagents : Bromomethylisoxazole (1.2 eq), cycloheptylamine (1 eq), K<sub>2</sub>CO<sub>3> (2 eq).
Functionalization Reactions
The compound undergoes further modifications:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to diversify the phenyl group .
Example Functionalization :
Reaction Mechanisms and Selectivity
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine has shown promise as an anticancer agent. Research indicates that isoxazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been identified as potent inhibitors of human farnesyltransferase (hFTase), which plays a crucial role in the post-translational modification of proteins involved in cancer progression .
-
Antimicrobial Properties :
- The compound's structural features may also contribute to antimicrobial activity. Isoxazole derivatives have been explored for their ability to combat bacterial infections, particularly against resistant strains of Mycobacterium tuberculosis. The SAR studies suggest that modifications to the isoxazole ring can enhance activity against specific bacterial targets .
-
Neuroprotective Effects :
- Some studies have indicated that isoxazole-containing compounds may exhibit neuroprotective properties. This potential is particularly relevant for conditions like Alzheimer's disease, where the modulation of neuroinflammatory pathways is crucial. This compound could be a candidate for further exploration in this area.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings from recent studies include:
- Substituent Effects : The presence of various substituents on the isoxazole ring significantly affects the compound's biological activity. For example, modifications at the 5-position of the isoxazole can enhance potency against specific targets while minimizing off-target effects .
- Linker Variations : The cycloheptyl group serves as a critical component in maintaining the compound's efficacy. Variations in the linker between the cycloheptyl group and the isoxazole moiety can lead to differences in solubility and bioavailability, impacting overall therapeutic effectiveness .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other cycloalkyl-linked heterocyclic derivatives. Below is a comparative analysis based on structural features, pharmacological activity, and physicochemical properties.
Table 1: Comparative Analysis of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine and Analogues
*Hypothetical activity inferred from structural analogs. †Estimated via computational tools (e.g., ChemAxon).
Key Structural and Functional Differences:
Thiophene-based analogs (e.g., 2r) exhibit superior antiproliferative activity, whereas isoxazole derivatives are often associated with antifungal properties .
Substituent Effects: The 5-phenyl group on the isoxazole enhances π-π stacking interactions with biological targets compared to smaller substituents (e.g., 5-methyl in 3-amino-5-methyl-isoxazole) . Cycloheptyl amines demonstrate improved membrane permeability over cyclohexyl analogs due to increased lipophilicity and ring flexibility .
Biological Activity :
- Cycloheptyl-thiophene derivatives (e.g., 2r) show marked antiproliferative effects against cancer cell lines, while cyclohexyl-thiophenes are more potent antifungals, suggesting ring size impacts target selectivity .
Research Findings
Antiproliferative Activity :
Cycloheptyl groups in thiophene derivatives (e.g., 2r) correlate with enhanced antiproliferative activity, likely due to optimized hydrophobic interactions with cellular targets. In contrast, the isoxazole core in the target compound may redirect activity toward fungal pathogens, as seen in related isoxazole antimicrobial agents .
Synthetic Feasibility :
Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition, while thiophene analogs require Gewald reactions. The target compound’s synthesis likely follows similar heterocyclic coupling strategies .
Additionally, the phenyl-isoxazole motif’s role in antifungal activity remains theoretical without targeted studies .
Biological Activity
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
1. Overview of Isoxazole Compounds
Isoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The isoxazole ring structure facilitates interactions with various biological targets, making these compounds valuable in drug design and discovery. This compound is part of this class and exhibits notable pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) by inhibiting respiration and biofilm formation .
- Cytotoxicity : Research indicates that cycloheptyl derivatives may induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines, such as Hep-2 and P815 .
3. Efficacy in Biological Assays
The efficacy of this compound has been evaluated through various assays:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Hep-2 | 17.82 | Cytotoxic |
| Related isoxazole derivative | Mtb | 1.86 | Antimicrobial |
| Another isoxazole analogue | NCI-H460 | 0.71 | Antitumor |
The data suggest that this compound exhibits promising cytotoxicity similar to other potent isoxazole derivatives.
Case Study 1: Antitubercular Activity
A study focusing on the antitubercular properties of isoxazole derivatives highlighted that compounds structurally related to this compound inhibited Mtb growth effectively. The mechanism involved the inhibition of essential enzymes required for mycolic acid synthesis, showcasing the compound's potential in treating drug-resistant tuberculosis .
Case Study 2: Cancer Therapeutics
In another investigation, the cytotoxic effects of isoxazole derivatives were assessed against various cancer cell lines. The findings indicated that these compounds could induce significant apoptosis, with some exhibiting IC50 values as low as 0.71 µM, demonstrating their potential as anticancer agents .
5. Conclusion and Future Directions
This compound presents a compelling case for further research due to its diverse biological activities and mechanisms of action. Future studies should focus on:
- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential in living organisms.
- Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy and minimize toxicity.
By exploring these avenues, this compound could become a significant player in the development of new therapeutic agents against infectious diseases and cancers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Key intermediates include (3-phenylisoxazol-5-yl)methylamine (synthesized from isoxazole derivatives) and cycloheptylamine. Structural validation requires a combination of /-NMR for bond connectivity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%). SMILES notation (e.g.,
CN(Cc1nc(oc1C)c1cccs1)Cc1noc(c1)c1ccccc1) aids in computational modeling and database alignment .
Q. How is the antifungal activity of this compound evaluated in preliminary studies?
- Methodology : Antifungal assays against Candida albicans or Aspergillus species follow CLSI guidelines. Minimum inhibitory concentrations (MICs) are determined using broth microdilution. Structural analogs with cycloheptyl groups have shown enhanced activity due to improved membrane penetration, as observed in cycloheptyl-[b]thiophene derivatives (MIC range: 2–16 µg/mL) .
Q. What spectroscopic techniques are critical for characterizing the isoxazole and cycloheptyl moieties in this compound?
- Methodology : Infrared (IR) spectroscopy identifies C=N (1600–1650 cm) and C-O (1200–1250 cm) stretches in the isoxazole ring. -NMR reveals cycloheptyl protons as a multiplet (δ 1.4–2.1 ppm) and isoxazole protons as doublets (δ 6.5–7.5 ppm). X-ray crystallography (if crystals are obtainable) confirms spatial arrangement using SHELX refinement .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound analogs be resolved?
- Methodology : Discrepancies in MIC values may arise from stereochemical variations or solvent effects. Use enantioselective synthesis to isolate stereoisomers, followed by comparative bioassays. Molecular dynamics simulations (e.g., GROMACS) can model interactions with fungal ergosterol, identifying critical binding residues (e.g., His183 in CYP51) .
Q. What strategies optimize the cyclization efficiency in synthesizing the trans-bicyclo[3.3.0]octane skeleton of related compounds?
- Methodology : Lithium-mediated cyclization (e.g., LHMDS) enhances stereocontrol by coordinating carbonyl groups, reducing transition-state energy (ΔG ≈ 1.5 kcal/mol). Pre-organize intermediates via intramolecular hydrogen bonding. For example, Baran’s palau’amine synthesis achieved trans-bicyclo[3.3.0]octane formation via a macrocyclic lactam intermediate (yield: 64%) .
Q. Can enzyme-mediated synthesis improve sustainability in producing this compound?
- Methodology : Engineered transaminases or alcohol dehydrogenases convert alcohols to amines via redox-neutral cascades. For instance, Mutti et al. (2015) reported a biocatalytic route using a dual-enzyme system (alcohol dehydrogenase + transaminase) for chiral amine synthesis, achieving >90% yield and 99% enantiomeric excess (ee) .
Q. How do computational methods predict the metabolic stability of this compound?
- Methodology : Use ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 metabolism. Key parameters include topological polar surface area (TPSA < 60 Å for blood-brain barrier penetration) and LogP (2–3.5 for optimal solubility). Validate with in vitro microsomal assays (e.g., human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
